molecular formula C10H7Cl2N B12975712 3,6-Dichloro-1-methylisoquinoline

3,6-Dichloro-1-methylisoquinoline

Cat. No.: B12975712
M. Wt: 212.07 g/mol
InChI Key: OOPIOONIPXRMBI-UHFFFAOYSA-N
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Description

3,6-Dichloro-1-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1-methylisoquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-1-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloro-1-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1-methylisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

  • 1,3-Dichloro-6-methylisoquinoline
  • 3-Methylisoquinoline
  • Isoquinoline

Comparison: 3,6-Dichloro-1-methylisoquinoline is unique due to the specific positions of the chlorine and methyl groups on the isoquinoline ring.

Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

3,6-dichloro-1-methylisoquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-9-3-2-8(11)4-7(9)5-10(12)13-6/h2-5H,1H3

InChI Key

OOPIOONIPXRMBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC(=N1)Cl)Cl

Origin of Product

United States

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